molecular formula C22H26FN3O7S B2406328 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 872976-26-6

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2406328
CAS No.: 872976-26-6
M. Wt: 495.52
InChI Key: ICRCDTBNXMEWQD-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound supplied for non-human research applications. This molecule features a complex structure with a 1,3-oxazinan-2-yl core, a 3,4-dimethoxyphenylsulfonyl group, and a 4-fluorobenzyl-oxalamide side chain. Compounds within this structural class, characterized by the oxazinan ring linked via a sulfonyl group to an aryl moiety and an oxalamide side chain, have been identified in patent literature as potential Type II topoisomerase inhibitors . This mechanism is a validated target for antibacterial agents, suggesting this compound's potential utility in biochemical and microbiological research, particularly in the study of novel antibiotics against multidrug-resistant bacterial pathogens . The molecular formula for this specific compound is C22H26FN3O7S, with a molecular weight of 495.5 g/mol, based on data from a closely related structural analog . As with all compounds in this category, it is intended for use in controlled laboratory settings by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the available safety data sheets for safe handling procedures.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O7S/c1-31-18-9-8-17(12-19(18)32-2)34(29,30)26-10-3-11-33-20(26)14-25-22(28)21(27)24-13-15-4-6-16(23)7-5-15/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCDTBNXMEWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H26FN3O7SC_{22}H_{26}FN_{3}O_{7}S and a molecular weight of approximately 495.52 g/mol. Its structure includes an oxazinan ring, a sulfonyl group, and various aromatic substituents, which contribute to its chemical properties and biological activities.

Structural Features

Feature Details
Molecular FormulaC22H26FN3O7SC_{22}H_{26}FN_{3}O_{7}S
Molecular Weight495.52 g/mol
Key Functional GroupsOxazinan ring, sulfonyl group

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. The presence of the oxazinan moiety indicates possible interactions that could be leveraged for medicinal applications.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related oxazinan derivatives have shown growth inhibitory activity against cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) .

Insecticidal Properties

Moreover, compounds structurally related to this compound have been evaluated for their insecticidal properties. This suggests potential applications in agricultural chemistry as pest control agents .

Study on Anticancer Activity

A notable study focused on the evaluation of similar oxazinan compounds for their anti-osteoclastic bone resorption activity. Compounds demonstrated comparable efficacy to estradiol in inhibiting bone resorption, highlighting their potential in treating osteoporosis .

Insecticidal Evaluation

In another study, related compounds were tested for their insecticidal effects against various pest species. The results indicated promising activity that could lead to the development of new pest control agents based on the structural framework of this compound .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Feature Target Compound Compound
Sulfonyl Substituent 3,4-dimethoxyphenyl 4-fluorophenyl
Oxalamide Substituent 4-fluorobenzyl 4-methoxyphenethyl
Molecular Weight* ~550–600 (estimated) ~580–620 (based on ChemSpider ID)

*Exact molecular weights are unavailable in the provided evidence.

Comparison with Agrochemical Sulfonamides

Several sulfonamide derivatives listed in pesticide glossaries (–4) share structural motifs with the target compound:

  • Tolyfluanid and dichlofluanid : These chlorine- and fluorine-containing sulfonamides are used as fungicides. Their simpler structures lack the oxazinan and oxalamide moieties, suggesting divergent biological targets. The target compound’s dimethoxy groups may reduce acute toxicity compared to chlorinated analogues .
  • Flutolanil : A benzamide fungicide with a trifluoromethyl group. Unlike the target compound, it lacks sulfonyl and oxazinan groups, highlighting the role of heterocyclic cores in modulating activity .

Research Findings and Implications

Bioactivity : The 3,4-dimethoxy groups in the target compound may improve metabolic stability compared to the 4-fluoro substituent in , as methoxy groups resist oxidative degradation.

Binding Interactions : The benzyl linker (vs. phenethyl in ) could enhance rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites).

Toxicity Profile : The absence of chlorine and inclusion of polar methoxy groups may reduce cytotoxicity relative to agrochemical sulfonamides .

Limitations and Contradictions

  • Data Gaps : Exact physicochemical data (e.g., solubility, logP) for the target compound are unavailable, limiting quantitative comparisons.

Q & A

Q. What synthetic strategies are recommended for preparing N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide, and how can yield optimization be achieved?

Answer: The compound’s synthesis likely involves modular assembly of its sulfonyl-oxazinan and oxalamide moieties. A two-step approach is suggested:

  • Step 1: Sulfonylation of 3,4-dimethoxyphenylsulfonyl chloride with 1,3-oxazinan-2-ylmethanol under basic conditions (e.g., pyridine/DCM) to form the sulfonyl-oxazinan intermediate.
  • Step 2: Oxalamide coupling using oxalyl chloride or activated oxalate esters. For example, react the intermediate with 4-fluorobenzylamine in anhydrous dioxane or THF under nitrogen, with yields improved by controlling stoichiometry (1:1.2 molar ratio of sulfonyl-oxazinan to amine) and temperature (0°C to room temperature) .
    Yield optimization requires monitoring reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer:

  • Spectroscopic Analysis:
    • 1H/13C-NMR: Key signals include the 3,4-dimethoxyphenyl aromatic protons (δ 6.8–7.5 ppm), oxazinan methylene protons (δ 3.5–4.2 ppm), and 4-fluorobenzyl CH2 (δ 4.3–4.6 ppm). Confirm absence of residual solvents (e.g., dioxane at δ 3.7 ppm) .
    • FTIR: Look for sulfonyl S=O (1350–1160 cm⁻¹), oxalamide C=O (1680–1650 cm⁻¹), and N-H stretches (3300–3200 cm⁻¹) .
  • Purity Assessment: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target ≥95% purity.

Q. What are the critical stability considerations for this compound during storage and handling?

Answer:

  • Thermal Stability: Decomposition temperatures for similar oxalamides occur near 180°C . Store at –20°C under inert gas (argon) to prevent hydrolysis.
  • Light Sensitivity: The 3,4-dimethoxyphenyl group may degrade under UV light. Use amber vials and minimize exposure.
  • Moisture Sensitivity: Oxazinan rings are prone to hydrolysis. Use anhydrous solvents and a glovebox for sensitive reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

Answer:

  • Variable Substituents: Synthesize analogs with modified substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl or alkyl groups) to assess hydrophobic/hydrophilic balance .
  • Functional Group Mutagenesis: Replace the sulfonyl group with carbonyl or phosphonate groups to evaluate electronic effects on bioactivity.
  • Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). Use dose-response curves (IC50/EC50) and molecular docking to correlate structural changes with activity .

Q. What analytical methods resolve contradictions in reported spectral data for structurally related oxalamides?

Answer:

  • Dynamic NMR: Use variable-temperature 1H-NMR to detect conformational flexibility (e.g., rotamers in oxalamide bonds) that may cause signal splitting .
  • 2D Techniques: HSQC and HMBC clarify ambiguous assignments, such as differentiating oxazinan methylene protons from solvent peaks .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula and identifies degradation byproducts (e.g., sulfonic acid derivatives from hydrolysis) .

Q. What strategies mitigate decomposition during in vitro biological assays?

Answer:

  • Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to stabilize the compound against aggregation.
  • Metabolic Stability: Pre-treat with liver microsomes to identify labile sites (e.g., oxazinan ring oxidation). Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to slow degradation .
  • Real-Time Monitoring: LC-MS/MS quantifies intact compound and metabolites over time. Adjust dosing intervals based on half-life .

Methodological Notes

  • Contradictory Data: Variations in reported yields (e.g., 71–73% in similar syntheses ) may stem from differences in amine nucleophilicity or solvent purity. Always replicate key steps.
  • Advanced Techniques: For crystallography, grow single crystals via slow vapor diffusion (hexane/ethyl acetate). For computational studies, use DFT (B3LYP/6-31G*) to model electronic properties .

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